An In-depth Technical Guide on the Physicochemical Properties of 4-(1,3,4-Oxadiazol-2-yl)aniline
An In-depth Technical Guide on the Physicochemical Properties of 4-(1,3,4-Oxadiazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1,3,4-Oxadiazol-2-yl)aniline is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The presence of the 1,3,4-oxadiazole ring, a known pharmacophore, bestows upon this molecule a diverse range of biological activities. This, coupled with the reactive aniline moiety, makes it a versatile building block for the synthesis of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(1,3,4-Oxadiazol-2-yl)aniline, its synthesis, and its potential biological significance.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation strategies.
Table 1: Physicochemical Data for 4-(1,3,4-Oxadiazol-2-yl)aniline
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O | [Calculated] |
| Molecular Weight | 161.16 g/mol | [Calculated][1][2] |
| Predicted pKa | 2.32 ± 0.10 | [Predicted][2] |
| Predicted XLogP3-AA | 0.7 | [Predicted][2] |
| Topological Polar Surface Area | 64.9 Ų | [Predicted][2] |
| Hydrogen Bond Acceptor Count | 4 | [Predicted][2] |
| Hydrogen Bond Donor Count | 1 (from the aniline -NH₂) | [Calculated] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Synthesis and Characterization
Several synthetic routes to 4-(1,3,4-Oxadiazol-2-yl)aniline and its derivatives have been reported. A common approach involves the cyclization of a suitable precursor.
Experimental Protocols
General Synthesis of 2,5-disubstituted 1,3,4-oxadiazoles:
A widely employed method for the synthesis of the 1,3,4-oxadiazole ring is the dehydration of N,N'-diacylhydrazines. This can be achieved using various dehydrating agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid.[5]
Example Synthesis of a 4-(1,3,4-Oxadiazol-2-yl)aniline derivative: [1]
A general procedure involves the reaction of a hydrazide with ClCF₂COONa in the presence of a base.
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Materials: Hydrazide (1 equiv), ClCF₂COONa (1.5 equiv), K₃PO₄ (1.5 equiv), CH₃CN.
-
Procedure: A mixture of the hydrazide, ClCF₂COONa, and K₃PO₄ in CH₃CN is stirred in a sealed tube at 100 °C under a nitrogen atmosphere for 1 hour.
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Work-up: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.
Synthesis via Reduction of a Nitro Precursor: [3]
Another common strategy is the reduction of a nitro-substituted precursor to the corresponding aniline.
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Materials: 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, SnCl₂·2H₂O, NaBH₄, ethanol, 20% NaOH, chloroform, MgSO₄.
-
Procedure: The nitro compound and SnCl₂·2H₂O in ethanol are heated to obtain a homogeneous solution. After cooling, a suspension of NaBH₄ in ethanol is added dropwise, and the mixture is stirred at room temperature.
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Work-up: The reaction mixture is basified with 20% NaOH, and the precipitate is removed by filtration. The filtrate is concentrated, extracted with chloroform, dried over MgSO₄, and the solvent is evaporated to yield the crude product.
Spectroscopic Data
The structural elucidation of 4-(1,3,4-Oxadiazol-2-yl)aniline and its derivatives relies on various spectroscopic techniques. While a complete, specific dataset for the parent compound is not available, data from closely related analogs provide valuable insights.
Infrared (IR) Spectroscopy: [6][7]
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N-H stretching (aniline): Typically observed in the region of 3400–3200 cm⁻¹.
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C=N stretching (oxadiazole): A characteristic absorption band is expected around 1630 cm⁻¹.
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C-O-C stretching (oxadiazole): Usually appears in the 1115-1020 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Aromatic protons of the aniline ring are expected to appear as multiplets in the downfield region (δ 7.0-8.0 ppm). The protons of the oxadiazole ring, if unsubstituted, would also resonate in this region. The -NH₂ protons of the aniline group would appear as a broad singlet.
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¹³C NMR: The carbon atoms of the 1,3,4-oxadiazole ring typically resonate at approximately δ 155-165 ppm. Aromatic carbons of the aniline ring will appear in the δ 110-150 ppm range.
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be expected at m/z 161, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the oxadiazole ring and the aniline moiety.
Biological Activity and Signaling Pathways
Derivatives of 1,3,4-oxadiazole are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[8][9] While specific signaling pathways for 4-(1,3,4-Oxadiazol-2-yl)aniline are not well-documented, research on related compounds provides insights into potential mechanisms of action.
For instance, certain 1,3,4-oxadiazole derivatives have been shown to act as enzyme inhibitors. These include inhibition of carbonic anhydrase, acetylcholinesterase, and matrix metalloproteinases (MMPs).[10][11] In the context of cancer, some derivatives have been found to interfere with key signaling pathways such as the NF-κB and STAT3 pathways.[9]
Illustrative Example: Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Its aberrant activation is implicated in various diseases, including cancer. Some 1,3,4-oxadiazole derivatives have been reported to inhibit this pathway.
Below is a generalized workflow illustrating a potential mechanism of action for a 1,3,4-oxadiazole derivative as an NF-κB inhibitor.
Caption: Potential inhibition of the NF-κB pathway by a 1,3,4-oxadiazole derivative.
Conclusion
4-(1,3,4-Oxadiazol-2-yl)aniline stands out as a molecule of significant interest due to its versatile chemical nature and the established biological importance of the 1,3,4-oxadiazole scaffold. While comprehensive experimental data for the parent compound remains to be fully elucidated, the available information on its derivatives underscores its potential as a valuable building block in the development of novel therapeutic agents and advanced materials. Further research to fully characterize its physicochemical properties and to explore its specific mechanisms of biological action is warranted and will undoubtedly pave the way for new and exciting applications.
References
- 1. 4-(1,3,4-OXADIAZOL-2-YL)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
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- 4. PubChemLite - 4-(1,3,4-oxadiazol-2-yl)aniline (C8H7N3O) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
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